molecular formula C12H12OS B1595729 2-[(Phenylthio)methyl]-2-cyclopenten-1-one CAS No. 76047-52-4

2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Cat. No.: B1595729
CAS No.: 76047-52-4
M. Wt: 204.29 g/mol
InChI Key: HUDFUXLPNGIURP-UHFFFAOYSA-N
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Description

2-[(Phenylthio)methyl]-2-cyclopenten-1-one is a useful research compound. Its molecular formula is C12H12OS and its molecular weight is 204.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylsulfanylmethyl)cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c13-12-8-4-5-10(12)9-14-11-6-2-1-3-7-11/h1-3,5-7H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDFUXLPNGIURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338450
Record name 2-[(Phenylthio)methyl]-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76047-52-4
Record name 2-[(Phenylthio)methyl]-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Role As a Versatile Synthetic Building Block and Intermediate

2-[(Phenylthio)methyl]-2-cyclopenten-1-one is a bifunctional cyclopentenone that has carved out a significant niche as a versatile building block in modern organic synthesis. Its utility stems from the strategic placement of a ketone, an alkene, and a phenylthio group, which allows for a wide array of chemical transformations. The cyclopentenone core itself is a common structural motif in numerous natural products, making this reagent an attractive starting point for their total synthesis.

The presence of the α,β-unsaturated ketone system allows for conjugate additions (Michael reactions), while the exocyclic methylene (B1212753) bearing a phenylthio group can be manipulated in several ways. The phenylthio group can act as a leaving group in the presence of various nucleophiles or be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then undergo syn-elimination to introduce an exocyclic double bond. This dual reactivity provides chemists with a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The strategic importance of this building block is highlighted in its application in annulation strategies to form fused and spirocyclic ring systems. It serves as a precursor to key intermediates in the synthesis of a variety of complex natural products, underscoring its value to the synthetic community.

Historical Development and Recognition of Synthetic Utility

Established Synthetic Pathways

The synthesis of this compound can be approached through a logical sequence involving the construction of the cyclopentenone scaffold followed by the attachment of the phenylthiomethyl side chain.

Cyclization Strategies for Cyclopentenone Ring Formation

The cyclopentenone ring is a common structural motif in organic chemistry, and numerous methods exist for its construction. chemistryviews.orgthieme-connect.com These strategies are fundamental to accessing precursors for the target molecule. Key methods include:

Nazarov Cyclization: This is a widely used method for synthesizing cyclopentenones through the acid-catalyzed electrocyclic ring closure of divinyl ketones. researchgate.net For the synthesis of a precursor to the target molecule, a suitably substituted divinyl ketone would be required. Catalytic asymmetric versions of this reaction have been extensively studied to control stereochemistry. researchgate.net

Pauson-Khand Reaction: This reaction forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst. thieme-connect.com This approach is highly versatile, allowing for the assembly of complex cyclopentenones from simpler components. thieme-connect.com

Ring-Closing Metathesis (RCM): RCM provides a powerful route to cyclic compounds, including cyclopentenones, from acyclic diene precursors. For instance, a three-step sequence involving a Grignard reaction followed by RCM can yield substituted cyclopentenones. acs.org

Intramolecular Aldol (B89426) Condensation: A classic and effective method involves the intramolecular aldol condensation of a 1,4-dicarbonyl compound. This approach can be used to form the five-membered ring of the cyclopentenone system.

Iso-Nazarov Cyclization of Dienals: A simple and efficient synthesis of 2-cyclopentenones can be achieved from all-trans 2,4-dienals using iodine as a catalyst. chemistryviews.org This method proceeds via an unexpected concerted mechanism and tolerates a range of substituents. chemistryviews.org

These methods provide access to a variety of substituted cyclopentenones, which can then be further functionalized. For the specific target, a common precursor would be a 2-methyl-2-cyclopentenone derivative, where the methyl group can be activated for subsequent substitution.

Introduction of the Phenylthiomethyl Moiety

Once a suitable cyclopentenone precursor, such as 2-(halomethyl)-2-cyclopenten-1-one or 2-(nitromethyl)-2-cyclopentenone, is synthesized, the phenylthiomethyl group is typically introduced via a nucleophilic substitution reaction.

A documented pathway involves the reaction of 2-nitromethyl-2-cyclopentenone with sodium thiophenolate. lookchem.com In this reaction, the thiophenolate anion acts as the nucleophile, displacing the nitrite (B80452) leaving group from the activated methyl position on the cyclopentenone ring. This reaction is an efficient way to form the desired carbon-sulfur bond.

Table 1: Key Reaction for Phenylthiomethyl Group Introduction

Reactant 1Reactant 2ProductReaction Type
2-Nitromethyl-2-cyclopentenoneSodium thiophenolateThis compoundNucleophilic Substitution

This transformation capitalizes on the electrophilic nature of the carbon adjacent to the electron-withdrawing nitro group, facilitating the attack by the soft sulfur nucleophile.

Stereochemical Control in Synthesis

Achieving stereochemical control is crucial in modern organic synthesis, particularly for producing enantiomerically pure compounds that may have applications in pharmaceuticals or materials science. wikipedia.org Chiral cyclopentenones are valuable intermediates in the asymmetric synthesis of complex molecules. acs.orgnih.gov

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis of substituted cyclopentenones can be achieved through various catalytic methods. These methods aim to create one enantiomer preferentially over the other.

Asymmetric Nazarov Cyclization: By using a chiral Lewis acid or a chiral Brønsted acid as a catalyst, the Nazarov cyclization can be rendered highly enantioselective. researchgate.net This allows for the formation of chiral cyclopentenone cores from achiral starting materials.

Catalytic 1,4-Addition: The conjugate addition of organometallic reagents to 2-cyclopentenone in the presence of a chiral catalyst is a major challenge but a powerful tool for creating stereocenters. scispace.com For instance, copper-catalyzed 1,4-additions of diorganozinc reagents have shown high enantioselectivity with appropriate chiral ligands. scispace.com

Organocatalysis: Chiral amines or other small organic molecules can catalyze the asymmetric formation of cyclopentenones through aldol-type or Michael addition reactions. acs.org

These approaches could be applied to synthesize a chiral precursor, which would then be converted to the final target molecule, preserving the stereochemical integrity.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This is a robust and well-established strategy in asymmetric synthesis. wikipedia.org

Several chiral auxiliaries have been effectively used in cyclopentenone synthesis:

Oxazolidinones: These are among the most common and effective chiral auxiliaries. An oxazolidinone can be attached to a precursor molecule to direct alkylation or other bond-forming reactions with high diastereoselectivity. nih.gov

Camphorsultam: Known as Oppolzer's sultam, this is another classic auxiliary that provides excellent stereocontrol in various transformations, including Michael additions. wikipedia.org

Carbohydrate-Derived Auxiliaries: Chiral auxiliaries derived from readily available sugars, such as D-glucose, have been used to synthesize enantiomerically enriched cross-conjugated cyclopentenones. nih.govacs.org

In the context of this compound, one could envision attaching a chiral auxiliary to a cyclopentenone precursor to control the stereoselective introduction of a side chain or to perform an asymmetric cyclization, followed by subsequent functionalization and removal of the auxiliary.

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of fine chemicals aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Several strategies can be envisioned for a more sustainable synthesis of this compound:

Use of Renewable Feedstocks: There is growing interest in producing cyclopentanone (B42830) and its derivatives from biomass. researchgate.net Furfural, a platform chemical derived from lignocellulosic biomass, can be converted to cyclopentanone through aqueous-phase hydrogenation and rearrangement reactions using various catalysts. researchgate.netrsc.org This bio-based cyclopentanone could serve as a sustainable starting point for the synthesis.

Greener Catalysts: Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. The use of iodine as a simple, efficient, and less toxic catalyst for iso-Nazarov cyclizations represents a greener alternative to harsher methods. chemistryviews.org

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch chemistry, including enhanced safety, better process control, improved efficiency, and easier scalability. durham.ac.uk A multistep flow synthesis can be designed to produce functionalized cyclopentenones, minimizing manual handling and waste generation. durham.ac.uk

Table 2: Comparison of Synthesis Approaches

ApproachKey FeaturesPotential Green Advantages
Traditional Synthesis Often relies on stoichiometric reagents, harsh conditions, and petroleum-based feedstocks. chemistryviews.orgLimited; established but can be resource-intensive.
Catalytic Methods Employs catalysts (e.g., metals, organocatalysts) to improve efficiency and selectivity. researchgate.netscispace.comReduced waste (catalytic vs. stoichiometric), potential for milder conditions.
Bio-based Synthesis Utilizes renewable starting materials like furfural. researchgate.netrsc.orgReduces reliance on fossil fuels, potential for biodegradable byproducts.
Flow Chemistry Reactions are performed in a continuous stream. durham.ac.ukImproved safety, energy efficiency, and scalability; reduced solvent volume.

By integrating these principles, the synthesis of this compound can be made more economically and environmentally sustainable.

Chemical Transformations and Reactivity of 2 Phenylthio Methyl 2 Cyclopenten 1 One

Oxidation Reactions

The sulfur atom of the phenylthio group is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These reactions can be controlled to achieve specific oxidation states and, in the case of sulfoxides, can be performed stereoselectively to generate chiral molecules. illinois.eduwiley-vch.de

The oxidation of the sulfide (B99878) in 2-[(phenylthio)methyl]-2-cyclopenten-1-one to a sulfoxide (B87167) introduces a stereogenic center at the sulfur atom. illinois.edu Achieving enantioselectivity in this transformation is a significant goal, as chiral sulfoxides are valuable intermediates in asymmetric synthesis. wiley-vch.de

Research on the analogous compound, 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one, provides direct insight into the stereoselective sulfoxidation process. The use of a Sharpless-type asymmetric oxidation system, specifically a titanium complex with (+)-diethyl tartrate ((+)-DET) and tert-butyl hydroperoxide (TBHP), has been studied. researchgate.netresearchgate.net The efficiency and enantioselectivity of this oxidation are highly dependent on the reaction conditions. researchgate.net

For instance, a standard procedure without molecular sieves initially proved ineffective, with the starting sulfide remaining unreacted. researchgate.net The addition of 4Å molecular sieves facilitated the reaction, yielding the desired sulfoxide, albeit in low yield (18%) and with modest enantiomeric excess (22% ee). researchgate.net Further optimization of the reaction temperature was found to be critical. Lowering the temperature to +4 °C improved the enantiomeric excess to 62%, but also led to the formation of the corresponding sulfone as a byproduct. researchgate.net A further decrease in temperature to -5 °C prevented the formation of the sulfone but resulted in a lower yield (20%) and reduced enantioselectivity (13% ee). researchgate.net

These findings highlight that the asymmetric oxidation of this class of sulfides is substrate-specific and requires careful optimization of reagents and conditions to achieve high yield and enantiopurity. researchgate.net

Table 1: Asymmetric Oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one with Ti(iPrO)₄/(+)-DET/TBHP System researchgate.net

EntryModificationsTemperature (°C)Sulfoxide Yield (%)Sulfoxide ee (%)Sulfone Yield (%)
1Standard Procedure-200-0
24Å Molecular Sieves-2018220
34Å MS, Toluene solvent-2025290
44Å MS, Reduced Temp.+4356230
54Å MS, Reduced Temp.-520130

Data derived from a study on the 4-methylphenyl analogue.

The sulfide can be further oxidized to the corresponding sulfone, 2-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one. This transformation can be achieved using a variety of strong oxidizing agents. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, often in the presence of a catalyst, are commonly used for the oxidation of sulfides to sulfones. organic-chemistry.org

As noted previously, the formation of the sulfone can occur as a side reaction during the synthesis of the sulfoxide, particularly under more forcing conditions or with an excess of the oxidizing agent. researchgate.net In the study of the asymmetric oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one, the sulfone was formed in 30% yield when the reaction was conducted at +4 °C. researchgate.net This indicates that the sulfoxide is an intermediate on the pathway to the sulfone and that selective oxidation to the sulfoxide requires careful control of stoichiometry and reaction conditions. organic-chemistry.org The resulting vinyl sulfones are valuable synthetic intermediates themselves, participating in various cycloaddition and conjugate addition reactions.

Reduction Reactions

The enone moiety of this compound offers two primary sites for reduction: the carbonyl group (1,2-reduction) and the carbon-carbon double bond (conjugate or 1,4-reduction).

The selective reduction of the carbonyl group in the presence of the olefin is a common transformation for α,β-unsaturated ketones. This 1,2-reduction yields the corresponding allylic alcohol, 2-[(phenylthio)methyl]-2-cyclopenten-1-ol. This can typically be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of a cerium salt (Luche reduction) to enhance 1,2-selectivity over 1,4-conjugate addition. The synthesis of the related sulfonyl compound, 2-[(phenylsulfonyl)methyl]-2-cyclopenten-1-ol, has been reported, confirming that the carbonyl group can be reduced while leaving the double bond intact. chemsynthesis.com

The reduction of the carbon-carbon double bond, known as conjugate reduction, leads to the formation of the saturated ketone, 2-[(phenylthio)methyl]cyclopentan-1-one. This transformation can be accomplished through several methods, including catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. Another common method involves the use of dissolving metal reductions, such as zinc in an acid. google.com The choice of reducing agent is crucial to avoid the reduction of the carbonyl group or cleavage of the phenylthio group.

Nucleophilic Addition Reactions

The enone system of this compound is an excellent Michael acceptor, but the substitution pattern also allows for direct addition to the carbonyl group (1,2-addition). The regioselectivity of nucleophilic attack is highly dependent on the nature of the nucleophile. rsc.org Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like organocuprates, favor 1,4-addition (Michael addition). rsc.org

A study on a series of α-donor-substituted cyclopentenones, including a 2-(phenylthio) derivative, demonstrated this principle clearly. rsc.org The reaction with methyllithium (B1224462), a hard nucleophile, resulted exclusively in the 1,2-adduct. In contrast, reaction with lithium dimethylcuprate, a soft nucleophile, yielded only the 1,4-adduct. rsc.org

Table 2: Nucleophilic Addition to 2-(Phenylthio)-2-cyclopenten-1-one rsc.org

NucleophileReagentProduct TypeYield (%)
Methyl anionMeLi1,2-Addition75
Methyl anionMe₂CuLi1,4-Addition61

Data derived from a study on the closely related 2-(phenylthio)-2-cyclopenten-1-one, not the 2-[(phenylthio)methyl] derivative. The reactivity pattern is expected to be analogous.

The resulting enolates from Michael addition can be trapped with various electrophiles, allowing for the introduction of a second substituent at the α'-position (C-5), further expanding the synthetic utility of this scaffold.

Conjugate Additions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system in this compound is a prime site for conjugate addition (Michael addition) reactions. Nucleophiles preferentially attack the electrophilic β-carbon of the double bond. Organocuprates, also known as Gilman reagents, are particularly effective for this transformation, favoring 1,4-addition over direct 1,2-addition to the carbonyl group. This selectivity is a key advantage of organocuprates compared to more reactive organometallic reagents like organolithiums or Grignard reagents, which tend to favor 1,2-addition.

The general mechanism involves the nucleophilic attack of the organocuprate at the β-carbon, leading to the formation of a copper enolate intermediate. Subsequent protonation, typically during aqueous workup, yields the β-substituted cyclopentanone (B42830). The reaction is highly efficient for introducing a wide variety of alkyl, vinyl, and aryl groups at the C-3 position of the cyclopentenone ring.

Table 1: Examples of Conjugate Addition Reactions

Nucleophile (Organocuprate) Product Reaction Conditions Reference
Lithium dimethylcuprate ((CH₃)₂CuLi) 3-Methyl-2-[(phenylthio)methyl]cyclopentan-1-one Diethyl ether, -78 °C to rt General procedure
Lithium divinylcuprate ((CH₂=CH)₂CuLi) 3-Vinyl-2-[(phenylthio)methyl]cyclopentan-1-one THF, -78 °C to rt General procedure

Additions to the Carbonyl Group

While conjugate addition is often the preferred pathway for softer nucleophiles, hard nucleophiles such as organolithium and Grignard reagents can attack the electrophilic carbon of the carbonyl group directly. This 1,2-addition results in the formation of a tertiary alcohol after acidic workup. The choice of reagent and reaction conditions can thus be used to selectively functionalize either the β-carbon or the carbonyl carbon of the molecule.

For instance, the reaction with an organolithium reagent like methyllithium proceeds via nucleophilic attack on the carbonyl carbon, breaking the carbon-oxygen π-bond to form a lithium alkoxide intermediate. Subsequent protonation furnishes the corresponding tertiary alcohol.

Table 2: Examples of Carbonyl Addition Reactions

Reagent Product Reaction Conditions Reference
Methyllithium (CH₃Li) 1-Methyl-2-[(phenylthio)methyl]-2-cyclopenten-1-ol Diethyl ether, -78 °C

Electrophilic Reactions

The presence of acidic protons at the α'-position (C-5) allows for the formation of an enolate ion upon treatment with a strong base, such as lithium diisopropylamide (LDA). This enolate is a powerful nucleophile and can react with a variety of electrophiles, leading to the formation of a new carbon-carbon bond at the α'-position. This reactivity provides a route to substituted cyclopentenones with functionality at the C-5 position.

The alkylation of the enolate with an alkyl halide is a classic example of this type of reaction. The enolate attacks the electrophilic carbon of the alkyl halide in an SN2 fashion, displacing the halide and forming the α'-alkylated product. The choice of base and reaction conditions can be crucial for achieving high yields and preventing side reactions, such as O-alkylation or multiple alkylations.

Metal-Catalyzed Coupling and Functionalization

The versatile structure of this compound also lends itself to various metal-catalyzed transformations, which can be used to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Alkylations and Arylations

Palladium catalysis offers powerful methods for the formation of C-C bonds. The enolate of this compound, generated in situ, can participate in palladium-catalyzed α-arylation reactions with aryl halides. This reaction typically involves an oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with the enolate and subsequent reductive elimination to afford the α-arylated product and regenerate the palladium catalyst.

While direct arylation of the enolate is a key reaction, other palladium-catalyzed couplings are also conceivable. For instance, the vinyl sulfide moiety could potentially engage in cross-coupling reactions, although this is less common than reactions involving the enone system.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can be employed to mediate unique transformations. For example, titanium-catalyzed reactions have been explored for the synthesis of cyclopentenone derivatives. In the context of this compound, a notable transformation is the titanium-catalyzed asymmetric oxidation of the sulfide to a chiral sulfoxide. This reaction is significant as it introduces a stereocenter into the molecule, opening up avenues for asymmetric synthesis. The use of a chiral titanium complex, such as one derived from diethyl tartrate, can lead to the formation of one enantiomer of the sulfoxide in excess.

Rearrangements and Eliminations Involving the Phenylthiomethyl Group

The phenylthiomethyl group is not merely a spectator in the reactivity of the molecule. Upon oxidation to the corresponding sulfoxide, it can undergo a Pummerer rearrangement. This reaction is typically initiated by an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, which acylates the sulfoxide oxygen. Subsequent elimination and attack by a nucleophile (often the acyloxy group) leads to the formation of an α-acyloxy thioether. This rearrangement provides a pathway to further functionalize the methyl group attached to the sulfur atom.

Elimination of the phenylthio group or its oxidized derivatives can also be a key transformation. For instance, oxidation to the sulfoxide followed by heating can induce a syn-elimination to introduce a double bond, although in this specific case it would lead to a less stable exocyclic double bond. A more common strategy involves reductive desulfurization, for example using Raney nickel, to replace the phenylthiomethyl group with a methyl group.

Enzymatic Transformations (e.g., hydrolysis leading to optically pure alcohols)

The application of enzymatic transformations, particularly hydrolysis, for the generation of optically pure compounds represents a significant area of interest in synthetic organic chemistry. Enzymes, such as lipases, are widely recognized for their ability to catalyze reactions with high enantioselectivity under mild conditions, offering a powerful tool for the synthesis of chiral molecules. nih.gov In the context of cyclopentenone derivatives, enzymatic resolutions are a well-established method for obtaining enantiomerically enriched products, which are valuable precursors for various bioactive compounds. nih.gov

While the broader class of cyclopentenones has been the subject of numerous studies involving enzymatic transformations, specific research on the enzymatic hydrolysis of This compound to yield optically pure alcohols is not extensively documented in publicly available scientific literature. However, the principles of enzymatic kinetic resolution of related compounds can provide a strong basis for predicting the potential for such transformations.

Typically, the strategy for obtaining a chiral alcohol from a ketone via enzymatic hydrolysis involves the resolution of a corresponding ester precursor. For This compound , this would likely involve the enzymatic hydrolysis of its corresponding acetate (B1210297) derivative, 2-(Acetoxymethyl)-2-[(phenylthio)methyl]cyclopent-2-en-1-ol . In a kinetic resolution process, a lipase (B570770) would selectively hydrolyze one enantiomer of the racemic acetate, yielding an optically enriched alcohol and the unreacted acetate enantiomer.

The general approach for such a transformation can be outlined as follows:

Synthesis of the Racemic Alcohol: The ketone, This compound , would first be reduced to the corresponding racemic alcohol, 2-(Hydroxymethyl)-2-[(phenylthio)methyl]cyclopent-2-en-1-ol , using a standard reducing agent.

Acetylation: The racemic alcohol is then acetylated to produce the racemic acetate, 2-(Acetoxymethyl)-2-[(phenylthio)methyl]cyclopent-2-en-1-ol .

Enzymatic Hydrolysis: The racemic acetate is subjected to hydrolysis using a suitable lipase in an appropriate buffer system. The enzyme will preferentially catalyze the hydrolysis of one enantiomer, leading to a mixture of the optically active alcohol and the remaining optically active acetate.

Separation: The resulting mixture of the alcohol and acetate can then be separated using standard chromatographic techniques to isolate the optically pure alcohol.

While specific experimental data for the enzymatic hydrolysis of the acetate of 2-(Hydroxymethyl)-2-[(phenylthio)methyl]cyclopent-2-en-1-ol is not available, studies on structurally similar compounds provide valuable insights. For example, the lipase-catalyzed hydrolysis of acetates of various functionalized cyclopentenols and other cyclic alcohols has been successfully employed to produce optically pure alcohols with high enantiomeric excess. orgsyn.org The choice of lipase is crucial and often requires screening of different commercially available enzymes (e.g., from Candida antarctica, Pseudomonas cepacia) to achieve optimal selectivity and conversion. units.it

The expected outcome of such a hypothetical enzymatic resolution is summarized in the table below, based on established principles of lipase-catalyzed hydrolysis.

SubstrateEnzyme (Hypothetical)Product 1 (Alcohol)Product 2 (Acetate)Expected Enantiomeric Excess (ee)
(±)-2-(Acetoxymethyl)-2-[(phenylthio)methyl]cyclopent-2-en-1-olLipase (e.g., from Candida antarctica)(+)- or (-)-2-(Hydroxymethyl)-2-[(phenylthio)methyl]cyclopent-2-en-1-ol(-)- or (+)-2-(Acetoxymethyl)-2-[(phenylthio)methyl]cyclopent-2-en-1-ol>95% (under optimized conditions)

It is important to note that the success and efficiency of this enzymatic resolution would depend on several factors, including the specific lipase used, the reaction medium (e.g., buffer, co-solvents), pH, and temperature. Optimization of these parameters would be necessary to achieve high enantioselectivity and yield.

Strategic Applications of 2 Phenylthio Methyl 2 Cyclopenten 1 One in Complex Molecule Synthesis

Construction of Substituted Cyclopentane (B165970) and Cyclopentanone (B42830) Scaffolds

The cyclopentenone ring system is a prevalent structural motif in a wide array of natural products and biologically active compounds. The strategic functionalization of 2-[(phenylthio)methyl]-2-cyclopenten-one enables the construction of highly substituted cyclopentane and cyclopentanone derivatives. The presence of the phenylthio group allows for a range of transformations, including oxidation to the corresponding sulfoxide (B87167) or sulfone, which can then act as excellent leaving groups in substitution and elimination reactions.

Furthermore, the electron-withdrawing nature of the enone system facilitates conjugate addition reactions, allowing for the introduction of a wide variety of nucleophiles at the C3 position. This, combined with subsequent manipulation of the phenylthiomethyl group, provides a powerful strategy for the diastereoselective synthesis of 2,3-disubstituted cyclopentanones.

Starting MaterialReagent/Reaction ConditionProductApplication
2-[(Phenylthio)methyl]-2-cyclopenten-1-one1. Michael Addition (e.g., with organocuprates)2. Alkylation or other functionalization2,3-Disubstituted CyclopentanonePrecursor for various natural products
This compoundOxidation (e.g., with m-CPBA) followed by eliminationSubstituted CyclopentenoneIntermediate for further synthetic elaboration

Total Synthesis of Natural Products and Biologically Relevant Molecules

The utility of this compound is prominently demonstrated in the total synthesis of various natural products and their analogues. Its ability to serve as a versatile precursor for key intermediates has been instrumental in the successful assembly of complex molecular targets.

While direct utilization of this compound in secosteroid synthesis is not extensively documented, its oxidized derivative, 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one, plays a crucial role as a D-ring precursor for 9,11-secosterols. The synthesis of this chiral sulfoxide often starts from the corresponding sulfide (B99878), 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one, which is structurally analogous to the title compound. Asymmetric oxidation of the sulfide provides the enantioenriched sulfoxide, which then serves as a chiral Michael acceptor for the construction of the secosteroid framework. This highlights the importance of the underlying phenylthio-substituted cyclopentenone skeleton in accessing key chiral building blocks for these biologically active molecules.

The synthesis of jasmonate derivatives, a class of plant hormones, has been a significant area of research in organic chemistry. While a closely related compound, 2-phenylthio-2-cyclopentenone, has been effectively used as a synthon for 2,3-disubstituted cyclopentanones in the synthesis of dl-methyl dehydrojasmonate, the direct application of this compound for this purpose requires further investigation. The established synthetic routes often involve the conjugate addition of an organocuprate to a phenylthio-substituted cyclopentenone, followed by alkylation to introduce the necessary side chains. The underlying principle of using the phenylthio group as a control element for introducing substitution patterns is a key strategy in these syntheses.

Elemanoids are a class of sesquiterpenoids characterized by a specific carbon skeleton. A key intermediate for the chiral synthesis of elemanoids, specifically (+)-β-elemenone, has been synthesized utilizing chemistry related to phenylthio-substituted cyclopentenones. Although direct use of this compound is not explicitly detailed in readily available literature, the strategic importance of related structures as precursors in the synthesis of these natural products is noted. The ability to construct the characteristic substituted cyclopentane ring of elemanoids often relies on the versatile reactivity of such cyclopentenone-based starting materials.

Synthesis of Chiral Intermediates and Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug discovery. This compound and its derivatives are valuable starting materials for the preparation of chiral building blocks. Asymmetric transformations, such as catalyzed conjugate additions or resolutions of racemic intermediates derived from this compound, can lead to highly functionalized, enantiomerically enriched cyclopentanoid structures. These chiral intermediates are then utilized in the synthesis of a variety of complex, biologically active molecules. For instance, the synthesis of chiral cyclopentenones is a key area of research, as these motifs are present in numerous important bioactive compounds.

PrecursorTransformationChiral ProductApplication
This compound derivativeAsymmetric Michael AdditionEnantioenriched substituted cyclopentanoneSynthesis of natural products and pharmaceuticals
Racemic derivative of this compoundEnzymatic or Chemical ResolutionEnantiomerically pure cyclopentenoneChiral pool for asymmetric synthesis

Methodological Advancements Facilitated by its Unique Reactivity

The unique reactivity profile of this compound has spurred the development of new synthetic methodologies. The interplay between the enone functionality and the phenylthiomethyl group allows for novel reaction cascades and transformations. For example, the ability to oxidize the sulfide to a sulfoxide or sulfone at a specific stage of a synthetic sequence provides a powerful tool for modulating the reactivity of the cyclopentenone ring. This has led to the development of novel annulation strategies and methods for the stereoselective introduction of multiple functional groups. While specific, named reactions directly attributed to this compound are not commonplace, its application has contributed to the broader toolbox of synthetic organic chemists for the construction of complex cyclic systems.

Structure Reactivity Relationships and Mechanistic Investigations

Elucidation of Reaction Mechanisms

Detailed mechanistic studies specifically on 2-[(phenylthio)methyl]-2-cyclopenten-1-one are not extensively documented in peer-reviewed literature. However, the reaction mechanisms can be largely inferred from its synthesis pathways and the well-established reactivity of analogous α-substituted cyclopentenones.

One of the primary synthesis routes for this compound involves the reaction of a precursor like 2-nitromethyl-2-cyclopentenone with sodium thiophenolate. researchgate.net This reaction likely proceeds through a conjugate addition-elimination mechanism. The thiophenolate anion, a soft nucleophile, attacks the β-carbon of the enone system (a Michael addition). This is followed by the elimination of the nitro group (as a nitrite (B80452) anion), facilitated by its good leaving group character, to regenerate the double bond and yield the final product. A similar mechanism can be proposed for the synthesis starting from 2-benzenesulfonylmethyl-cyclopent-2-enone, where the benzenesulfinate (B1229208) anion is the leaving group. researchgate.net

The core reactivity of the title compound is dominated by the electrophilic nature of the enone. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition). The regioselectivity of this attack is highly dependent on the nature of the nucleophile. Studies on closely related α-donor-substituted cyclopentenones, such as 2-(phenylthio)-2-cyclopenten-1-one, provide significant insight. nsf.gov

Hard Nucleophiles: Reagents like methyllithium (B1224462), considered "hard" nucleophiles, tend to favor 1,2-addition, attacking the hard electrophilic center of the carbonyl carbon directly. nsf.gov

Soft Nucleophiles: Reagents like lithium dimethylcuprate, a "soft" nucleophile, exclusively favor 1,4-conjugate addition to the soft β-carbon, a general characteristic of cuprate (B13416276) reagents. nsf.gov

Intermediate Nucleophiles: Other reagents, such as cyanomethyllithium, can give mixtures of both 1,2- and 1,4-adducts, indicating competitive reaction pathways. nsf.gov

While the phenylthio group in the analogous 2-(phenylthio)-2-cyclopenten-one is directly on the double bond, the principles governing the hard and soft acid-base (HSAB) interactions are expected to be similar for this compound, directing the regioselectivity of nucleophilic attack.

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structures of molecules like this compound.

Although specific DFT studies on this compound are not available in the literature, research on analogous systems demonstrates the utility of this method. DFT calculations are widely used to map potential energy surfaces, locate transition states, and calculate activation barriers, thereby elucidating the most probable reaction pathways. chemrxiv.orgbeilstein-journals.org

For instance, in a study of α-donor-substituted cyclopentenones, DFT calculations were employed to determine the net atomic charges on the enone system to rationalize the observed regioselectivity of nucleophilic attack. nsf.gov By calculating the distribution of electron density, researchers can identify the most electrophilic centers in the molecule. For the related compound, 2-(phenylthio)-2-cyclopenten-1-one, these calculations helped explain why certain nucleophiles prefer the carbonyl carbon over the β-carbon. nsf.gov Such calculations could similarly be applied to the title compound to predict its reactivity with a range of nucleophiles.

The table below shows calculated net atomic charges for various α-substituted cyclopentenones from a DFT study, illustrating how substituents influence the electrophilicity of the key carbon atoms. The data for the SPh-substituted enone is most relevant for inferring the properties of the title compound.

Substituent (X) at C-2Net Atomic Charge at C-1 (Carbonyl)Net Atomic Charge at C-2Net Atomic Charge at C-3 (β-carbon)
H+0.46-0.21-0.03
Cl+0.48-0.02-0.07
Br+0.47+0.12-0.08
SPh+0.49+0.17-0.12

Data adapted from a study on 2-X-2-cyclopenten-1-ones. Charges were calculated using Density Functional Theory (DFT). nsf.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT is excellent for mapping static potential energy surfaces, MD provides insights into the dynamic aspects of a reaction, including the influence of solvent molecules and the conformational changes that occur during a transformation. nsf.govnih.gov

To date, no MD simulation studies have been published specifically for this compound. However, MD simulations have been applied to understand the thermal decomposition and photochemical reactions of related cyclic ketones like cyclopentanone (B42830). researchgate.netnih.gov These studies track the trajectories of atoms as bonds break and form, revealing detailed, time-resolved mechanisms that are often inaccessible through experimental means alone. nih.gov For a molecule like this compound, MD simulations could be used to model its interaction with solvent molecules, its conformational flexibility, and the dynamics of nucleophilic attack, providing a more complete picture of its reactivity.

Advanced Spectroscopic Analysis for Mechanistic and Stereochemical Assignments

The determination of reaction mechanisms and, particularly, the stereochemical outcomes of reactions involving this compound relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool in this regard.

When a nucleophile undergoes a conjugate addition to the cyclopentenone ring, new stereocenters are often created. For example, the Michael addition of a nucleophile would create at least two new stereocenters, leading to the possibility of different diastereomeric products. The relative and absolute stereochemistry of these products is critical and can be determined using a suite of NMR experiments.

1D NMR: Basic proton (¹H) and carbon-¹³ (¹³C) NMR spectra confirm the constitution of the product. The coupling constants (J-values) between protons can provide initial clues about their dihedral angles and thus their relative stereochemistry.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the carbon skeleton.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry. The NOE effect is observed between protons that are close in space, regardless of whether they are bonded. The presence or absence of NOE cross-peaks between specific protons allows for the unambiguous assignment of the relative configuration of stereocenters in the newly formed cyclopentanone ring. researchgate.net

Mass spectrometry (MS), particularly with high-resolution capabilities (HRMS), is used to confirm the elemental composition of reaction products. Infrared (IR) spectroscopy helps to monitor the reaction by observing the disappearance of the enone carbonyl stretch and the appearance of a saturated ketone carbonyl stretch at a different frequency.

While specific spectroscopic data for reaction products of this compound are not published, the application of these standard techniques is the established method for the structural and stereochemical elucidation of new, complex molecules formed from such cyclopentenone precursors. researchgate.netdurham.ac.uk

Synthesis and Reactivity of Derivatives and Analogues

Modification of the Phenylthio Moiety

The sulfur atom in the phenylthio group is a key handle for chemical transformation, most notably through oxidation. The sulfide (B99878) can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These oxidation states significantly alter the electronic nature of the substituent, which in turn impacts the reactivity of the cyclopentenone system.

A common method for this transformation involves controlled oxidation. For instance, the asymmetric oxidation of a related compound, 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one, using a titanium catalyst system like Ti(iPrO)₄/(+)-DET/TBHP (titanium isopropoxide/diethyl tartrate/tert-butyl hydroperoxide) can yield the enantioenriched (S)-sulfoxide. researchgate.net This reaction can sometimes lead to overoxidation, producing the sulfone as a byproduct. researchgate.net The choice of oxidant and reaction conditions is crucial for controlling the outcome.

The table below summarizes the products obtained from the oxidation of a phenylthio-cyclopentenone derivative.

Table 1: Oxidation Products of Phenylthio-Cyclopentenone Derivatives

Starting MaterialReagentsProduct(s)Notes
2-[(4-Methylphenyl)thio]-2-cyclopenten-1-oneTi(iPrO)₄/(+)-DET/TBHP2-(S)-[(4-Methylphenyl)sulfinyl]-2-cyclopenten-1-oneAsymmetric oxidation yields the chiral sulfoxide.
2-[(4-Methylphenyl)thio]-2-cyclopenten-1-oneTi(iPrO)₄/(+)-DET/TBHP2-[(4-Methylphenyl)sulfonyl]-2-cyclopenten-1-oneOveroxidation can lead to the formation of the sulfone.
2-[(Phenylthio)methyl]-2-cyclopenten-1-onem-CPBA (1 equiv.)2-[(Phenylsulfinyl)methyl]-2-cyclopenten-1-oneGeneral method for sulfide to sulfoxide oxidation.
This compoundm-CPBA (2+ equiv.)2-[(Phenylsulfonyl)methyl]-2-cyclopenten-1-oneGeneral method for sulfide to sulfone oxidation.

Data based on general oxidation principles and specific findings for related analogues. researchgate.net

Alterations to the Cyclopentenone Core

The cyclopentenone ring itself can be modified to create a diverse library of analogues. These alterations include introducing substituents at various positions on the ring or changing the ring size to form, for example, cyclohexenone analogues.

The synthesis of substituted 2-cyclopentenones can be achieved through several established methods. One-step processes have been developed that involve reacting a substituted enone with an aldehyde in the presence of a metal catalyst, such as a titanium complex. google.com Multi-step sequences are also common, often starting from furan (B31954) derivatives or through cyclization of acyclic precursors. google.comgoogle.com These general strategies allow for the introduction of alkyl, aryl, or other functional groups at the C3, C4, and C5 positions of the cyclopentenone skeleton. google.comgoogle.com

Expanding the ring from a cyclopentenone to a cyclohexenone introduces different conformational and reactivity characteristics. The synthesis of 2-substituted 2-cyclohexen-1-ones can be accomplished through various cyclization reactions or by functionalizing a pre-existing cyclohexanone (B45756) ring. acs.orgresearchgate.net Applying these methods would allow for the synthesis of compounds like 2-[(phenylthio)methyl]-2-cyclohexen-1-one.

Table 2: Examples of Potential Modifications to the Cyclopentenone Core

Modification TypeExample Analogue StructureGeneral Synthetic Approach
Alkyl Substitution3-Methyl-2-[(phenylthio)methyl]-2-cyclopenten-1-onePauson-Khand reaction; Aldol (B89426) condensation/cyclization
Aryl Substitution3-Phenyl-2-[(phenylthio)methyl]-2-cyclopenten-1-oneReaction of an enone with an aldehyde catalyzed by a metal complex. google.com
Ring Expansion2-[(Phenylthio)methyl]-2-cyclohexen-1-oneRobinson annulation; Photochemical cyclizations. acs.org
Additional Functionalization4-Hydroxy-2-[(phenylthio)methyl]-2-cyclopenten-1-oneRearrangement of furfuryl alcohol derivatives. google.com

This table illustrates potential analogues based on established synthetic methodologies for cyclopentenones and cyclohexenones. google.comgoogle.comacs.org

Impact of Structural Modifications on Reactivity and Synthetic Utility

Structural modifications to either the phenylthio group or the cyclopentenone core have a profound impact on the molecule's reactivity and its utility as a synthetic intermediate.

The oxidation state of the sulfur atom is a dominant factor. The phenylthio group (a sulfide) is considered a soft α-donor substituent. In contrast, the phenylsulfinyl (sulfoxide) and phenylsulfonyl (sulfone) groups are strongly electron-withdrawing. This electronic shift dramatically enhances the electrophilicity of the β-carbon of the enone system, making the sulfoxide and sulfone derivatives potent Michael acceptors.

The nature of the α-substituent (like SPh) and the incoming nucleophile dictates the regioselectivity of addition reactions (1,2-addition to the carbonyl vs. 1,4-conjugate addition). For instance, in reactions with α-donor-cyclopentenones, hard nucleophiles like methyllithium (B1224462) tend to favor 1,2-addition, whereas softer nucleophiles like lithium dimethylcuprate exclusively yield the 1,4-adduct. rsc.org

The conversion of the sulfide to the sulfoxide or sulfone thus activates the molecule for a wider range of conjugate addition reactions, which is a cornerstone of carbon-carbon bond formation in organic synthesis. The resulting Michael adducts can then be subjected to further transformations, such as the reductive cleavage of the sulfonyl group, making these derivatives powerful synthetic tools.

Similarly, substituents on the cyclopentenone ring influence reactivity through steric hindrance and electronic effects. An alkyl group at the C3 position, for example, can sterically hinder the approach of nucleophiles to the β-carbon, potentially slowing the rate of conjugate addition. nih.gov These steric and electronic effects must be considered when designing synthetic routes involving these analogues.

Table 3: Influence of Phenylthio Moiety Oxidation on Reactivity

DerivativeElectronic Nature of SubstituentReactivity toward Michael AdditionSynthetic Utility
Sulfide : this compoundSoft σ-donorModerately active; accepts soft nucleophiles (e.g., cuprates). rsc.orgIntermediate for oxidation; substrate for specific cuprate (B13416276) additions.
Sulfoxide : 2-[(Phenylsulfinyl)methyl]-2-cyclopenten-1-oneElectron-withdrawingHighly activated; accepts a wide range of nucleophiles.Versatile Michael acceptor; chiral auxiliary potential. researchgate.net
Sulfone : 2-[(Phenylsulfonyl)methyl]-2-cyclopenten-1-oneStrongly electron-withdrawingVery highly activated; excellent Michael acceptor.Powerful tool for C-C bond formation; sulfone group can be removed reductively. chemsynthesis.com

This table summarizes the general reactivity trends based on the electronic properties of the sulfur-containing functional groups. researchgate.netrsc.orgchemsynthesis.com

Emerging Research Avenues and Future Prospects

Development of Novel Synthetic Applications

The inherent reactivity of the cyclopentenone ring, coupled with the influence of the phenylthiomethyl substituent, makes 2-[(Phenylthio)methyl]-2-cyclopenten-1-one a valuable precursor for the synthesis of complex molecular architectures, including natural products and their analogues. shu.ac.uk Future research is anticipated to harness this potential through the development of innovative synthetic strategies.

One promising area is its application in the synthesis of prostaglandins, a class of biologically active lipid compounds. nih.gov The core structure of the target compound is amenable to modifications required to build the characteristic side chains of prostaglandins. A key challenge in prostaglandin (B15479496) synthesis is the stereocontrolled introduction of these chains, a hurdle that could be overcome by leveraging the existing functionality of this compound. The development of chemoenzymatic methods, for instance, could enable highly enantioselective transformations. nih.gov

Furthermore, the phenylthio group can act as a linchpin for intramolecular reactions, facilitating the construction of fused and bridged bicyclic systems. The synthesis of cyclopentanoid natural products often involves the formation of intricate ring systems, and the use of (phenylthio)-substituted precursors has been shown to be effective in constructing cyclopentane (B165970) rings via intramolecular Wittig reactions. shu.ac.uk This suggests that this compound could be a key starting material for the concise synthesis of various biologically active natural products.

Potential Synthetic Target Key Transformation Rationale for Using this compound
Prostaglandin AnaloguesStereoselective conjugate addition and olefinationPre-functionalized core allows for sequential and controlled introduction of side chains. nih.gov
Hirsutene PrecursorsIntramolecular [2+2] cycloaddition or radical cyclizationThe cyclopentenone core is a suitable template for constructing the tricyclic system of hirsutene. shu.ac.uk
Chrysomelidial AnaloguesDiastereoselective functionalization and ring-openingThe existing stereocenter potential can guide the formation of new stereocenters. shu.ac.uk

Exploration of Undiscovered Reactivity Profiles

The reactivity of 2-cyclopentenones is well-documented, with the core structure amenable to a variety of transformations at every position. thieme-connect.com However, the specific substitution pattern of this compound invites the exploration of unique and undiscovered reactivity profiles.

The interplay between the electron-withdrawing ketone, the double bond, and the sulfur-containing substituent could lead to novel tandem or cascade reactions. Organocatalysis, in particular, presents a powerful tool for unlocking new reaction pathways. mdpi.com For instance, the use of chiral amine or N-heterocyclic carbene (NHC) catalysts could enable asymmetric transformations that have yet to be explored for this specific substrate. The development of regiodivergent organocatalytic reactions could allow for selective functionalization at different positions of the cyclopentenone ring, leading to a diverse array of products from a single starting material. mdpi.com

Moreover, the phenylthio group is not merely a passive spectator. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then participate in elimination or rearrangement reactions, further expanding the synthetic utility of the molecule. The exploration of cycloaddition reactions, such as [2+2] photocycloadditions and Diels-Alder reactions, with this compound as the dienophile or enone component, could lead to the rapid construction of complex polycyclic systems. thieme-connect.com

Reaction Type Potential Catalyst/Reagent Anticipated Product Class
Asymmetric Michael AdditionChiral Organocatalysts (e.g., prolinol derivatives)Chiral 3-substituted cyclopentanones
Tandem Michael-Aldol ReactionN-Heterocyclic Carbenes (NHCs)Densely functionalized bicyclic systems
[4+2] Cycloaddition (Diels-Alder)Lewis Acid or OrganocatalystSubstituted norbornenone derivatives
Photochemical [2+2] CycloadditionUV light, photosensitizerBicyclo[3.2.0]heptan-6-one derivatives
Oxidation/Eliminationm-CPBA, base2-Methylene-2-cyclopenten-1-one derivatives

Integration with Flow Chemistry and Automated Synthesis Paradigms

The future of chemical synthesis lies in the adoption of more efficient, sustainable, and automated technologies. nih.gov The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards this goal.

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are challenging in batch reactors. nih.govbeilstein-journals.org The synthesis of cyclopentenone derivatives can be significantly optimized using microreactor technology, allowing for precise control over reaction parameters and potentially leading to higher yields and purities. nih.gov The development of a continuous-flow process for the synthesis and subsequent functionalization of this compound would be a major advancement.

Automated synthesis platforms, often coupled with artificial intelligence and machine learning, are revolutionizing the way molecules are made. nih.govyoutube.com These systems can rapidly screen reaction conditions, optimize synthetic routes, and even predict reaction outcomes. mit.edu By developing standardized protocols for reactions involving this compound, it can be incorporated into the workflow of automated synthesis platforms. This would enable the high-throughput synthesis of libraries of novel compounds for drug discovery and materials science applications. Machine learning algorithms could be trained on data from reactions involving this compound to predict its reactivity in new, untested scenarios, thereby accelerating the discovery of novel transformations. ijnc.irnih.gov

Technology Potential Advantage for this compound Chemistry Key Parameters for Optimization
Flow Chemistry/MicroreactorsImproved reaction control, enhanced safety for hazardous reactions, potential for telescoped multi-step synthesis. nih.govbeilstein-journals.orgResidence time, temperature, catalyst loading, solvent choice.
Automated Synthesis PlatformsHigh-throughput screening of reaction conditions, rapid library synthesis, data generation for machine learning models. nih.govimperial.ac.ukReagent stoichiometry, reaction time, purification method.
Machine LearningPrediction of reaction outcomes (yield, selectivity), identification of optimal reaction conditions, discovery of novel reactivity. mit.eduijnc.irDataset size and quality, choice of molecular descriptors, model architecture.

Q & A

Q. What are the common synthetic routes for preparing 2-[(Phenylthio)methyl]-2-cyclopenten-1-one, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic thioether formation, where a cyclopentenone core reacts with a phenylthio-substituted methylating agent. Key steps include:
  • Cyclization of 2-cyclopenten-1-one derivatives with phenylthio-containing reagents under basic conditions (e.g., KOH/EtOH) .
  • Use of Lewis acids (e.g., SnCl₄) to facilitate electrophilic cycloaddition, as observed in analogous thio-substituted cyclopentenone syntheses .
    Yield optimization requires strict control of temperature (60–80°C), anhydrous conditions, and stoichiometric excess of the thiolating agent to minimize side reactions like oxidation or polymerization .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Polar columns (e.g., DB-Wax) provide retention indices (RI) for purity assessment. For example, RI values for methyl-substituted cyclopentenones range between 1357–1575, depending on column type .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 6.5–7.5 ppm confirm phenylthio group presence, while cyclopentenone protons appear at δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 218.0662 for C₁₂H₁₀OS) validates molecular formula .

Q. How does the α,β-unsaturated carbonyl group in 2-cyclopenten-1-one derivatives influence their biological activity, particularly in antiviral research?

  • Methodological Answer : The α,β-unsaturated carbonyl group enables Michael addition reactions with cellular nucleophiles (e.g., cysteine residues in viral proteases). This structural motif is critical for:
  • Inducing heat shock protein 70 (HSP70) via HSF1 activation, as demonstrated in vesicular stomatitis virus inhibition studies .
  • Enhancing antiviral potency by disrupting viral replication through covalent modification of viral enzymes .
    Structure-activity relationship (SAR) studies recommend preserving this group while modifying the phenylthio substituent to optimize bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., GC retention indices) for 2-cyclopenten-1-one derivatives across different studies?

  • Methodological Answer : Discrepancies in GC retention indices often arise from column polarity differences or temperature ramp variations. To address this:
  • Cross-reference data using multiple column types (e.g., DB-Wax vs. HP-5MS) and standardized temperature programs .
  • Validate with Kovats RI databases (e.g., NIST Chemistry WebBook) and confirm via co-injection with authenticated standards .
    For example, 2-methyl-2-cyclopenten-1-one shows RI variability (1357–1575) across polar vs. nonpolar columns, necessitating explicit reporting of chromatographic conditions .

Q. What experimental strategies are recommended for elucidating the mechanism of caspase-1 inhibition by phenylthio-substituted cyclopentenones?

  • Methodological Answer :
  • Enzyme Kinetics : Perform competitive inhibition assays using fluorogenic substrates (e.g., Ac-YVAD-AMC) to determine IC₅₀ values and inhibition mode .
  • Molecular Docking : Model the compound’s interaction with caspase-1’s active site (PDB ID: 1SC1) to identify key binding residues (e.g., Cys285) .
  • Cellular Assays : Measure TSLP reduction in THP-1 macrophages via ELISA post-treatment to confirm downstream anti-inflammatory effects .

Q. What are the critical considerations when designing stress tests to evaluate the thermal stability of this compound under different environmental conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Assess decomposition onset temperatures (typically 150–200°C for cyclopentenones) under nitrogen vs. air atmospheres .
  • Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4–8 weeks, monitoring degradation via HPLC to simulate long-term storage .
  • Photostability Testing : Use UV-Vis irradiation (e.g., 320–400 nm) to evaluate susceptibility to photolytic cleavage of the thioether bond .

Data Contradiction Analysis

  • Spectral Data Variability : Conflicting GC retention indices (e.g., 1357 vs. 1575) highlight the need for standardized analytical protocols. Polar columns (DB-Wax) yield higher RI values due to stronger stationary phase interactions, whereas nonpolar columns (HP-5MS) prioritize volatility .
  • Biological Activity Discrepancies : Differences in antiviral potency across cell lines (e.g., HeLa vs. THP-1) may stem from variable HSP70 expression levels, requiring cell-specific normalization in assay designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.